molecular formula C17H19N5O2 B2812583 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1797573-54-6

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2812583
CAS RN: 1797573-54-6
M. Wt: 325.372
InChI Key: CHZXHGLLOOPQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Agents and Neuroinflammation

Research involving structurally similar compounds has focused on developing positron emission tomography (PET) imaging agents. For instance, a study by Wang et al. (2018) synthesized a compound for potential PET imaging of the IRAK4 enzyme in neuroinflammation scenarios, showcasing the utility of such compounds in neuroscientific research and the exploration of neuroinflammatory processes (Wang et al., 2018).

Receptor Antagonists and Drug Discovery

Another domain involves the synthesis of receptor antagonists, such as CGRP receptor inhibitors, highlighting the role of these compounds in therapeutic interventions for conditions like migraine. The work by Cann et al. (2012) emphasizes the development of a potent CGRP receptor antagonist, illustrating the compound's significance in drug discovery and pharmaceutical chemistry (Cann et al., 2012).

Glycine Transporter 1 Inhibitors

Compounds with related structures have also been identified as glycine transporter 1 (GlyT1) inhibitors, indicating their potential in addressing neurological disorders by modulating glycine levels in the central nervous system. The study by Yamamoto et al. (2016) introduces a structurally diverse compound as a back-up to a previously identified GlyT1 inhibitor, contributing to the development of new treatments for schizophrenia and other disorders (Yamamoto et al., 2016).

Synthesis and Structural Analysis

Research by Martins et al. (2002) explores the synthesis of 3-methylisoxazole-5-carboxamides, providing insights into chemical synthesis techniques and the structural analysis of isoxazole derivatives. This work lays the groundwork for the synthesis of more complex molecules, potentially including the compound of interest (Martins et al., 2002).

Anticancer and Anti-angiogenic Activities

Additionally, compounds within this chemical space have been explored for their anti-angiogenic and DNA cleavage activities, suggesting their utility in cancer research. Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities, indicative of their potential as anticancer agents (Kambappa et al., 2017).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-9-15(21-24-12)17(23)20-11-13-4-7-22(8-5-13)16-14(10-18)3-2-6-19-16/h2-3,6,9,13H,4-5,7-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXHGLLOOPQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.